2-phenylImidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
2-phenylImidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a role in various inflammatory and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-phenylImidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-phenylImidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide involves its inhibition of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is responsible for the production of prostaglandin D2, a mediator involved in inflammatory and allergic responses. By inhibiting H-PGDS, the compound reduces the production of prostaglandin D2, thereby potentially alleviating inflammation and allergic symptoms .
Comparison with Similar Compounds
2-phenylImidazo[1,2-a]pyridine-6-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Known for its use in the synthesis of various pharmaceuticals.
2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid: Studied for its potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibition of H-PGDS, making it a promising candidate for therapeutic applications targeting inflammation and allergies .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)11-6-7-13-16-12(9-17(13)8-11)10-4-2-1-3-5-10/h1-9H,(H2,15,18) |
InChI Key |
ISRSNXPDOYIFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)N |
Origin of Product |
United States |
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